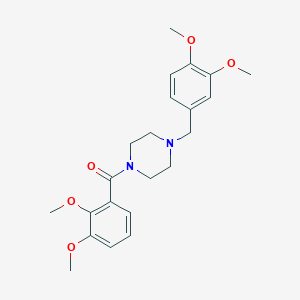![molecular formula C17H24ClN3O2 B247004 2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)
2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone is not fully understood. However, several studies have suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of various bacterial strains. Moreover, this compound has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone is its potential to act as a multi-target drug. It has been shown to exhibit activity against various targets involved in the pathogenesis of different diseases. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
The potential applications of 2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone are vast, and several future directions can be explored. One of the future directions could be the development of new derivatives of this compound with improved solubility and efficacy. Moreover, the potential of this compound to act as a neuroprotective agent in various neurodegenerative diseases such as Huntington's disease, multiple sclerosis, and amyotrophic lateral sclerosis can be further investigated. Furthermore, the antimicrobial activity of this compound can be explored for the development of new antibiotics.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone involves the reaction of 1-adamantanamine with 4-chloro-3-nitropyridazin-6-ol followed by reduction of the nitro group with iron powder and hydrochloric acid. The resulting compound is then treated with 3-chloropropan-1-ol to obtain the final product.
Applications De Recherche Scientifique
2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported its anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to exhibit antimicrobial activity against various bacterial strains. Moreover, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Nom du produit |
2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone |
|---|---|
Formule moléculaire |
C17H24ClN3O2 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
2-(1-adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-14(19-2-1-3-22)10-20-21(16(15)23)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13,19,22H,1-9H2 |
Clé InChI |
MPDPWJKVJCJVPT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)



![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)



![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)